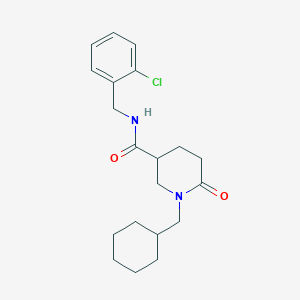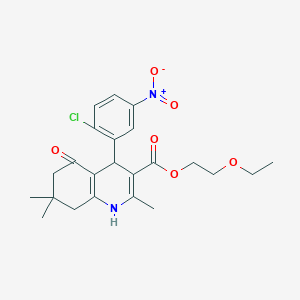
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential use in scientific research.
Wirkmechanismus
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are activated by serotonin. By binding to these receptors, 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine can modulate the activity of downstream signaling pathways, leading to changes in cellular function and behavior. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine also has affinity for other serotonin receptors, including the 5-HT1B, 5-HT1D, and 5-HT7 receptors, although its effects at these receptors are less well understood.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and pain perception. It can also affect mood, cognition, and anxiety, although the exact nature of these effects is still being studied. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been shown to have a biphasic dose-response curve, with low doses producing stimulant-like effects and higher doses producing sedative-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine in lab experiments is its well-characterized pharmacology. Its effects on the serotonin system have been extensively studied, and it is relatively easy to administer and measure. However, one limitation of using 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine is its potential for off-target effects, as it can bind to other receptors besides the serotonin receptors. Additionally, its biphasic dose-response curve can make it difficult to interpret results at higher doses.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine. One area of interest is its potential as a therapeutic agent for psychiatric disorders, such as depression and anxiety. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine's effects on the serotonin system may make it a useful tool for modulating mood and cognition. Another area of interest is its potential as a tool for studying the role of serotonin in pain perception and thermoregulation. Finally, further research is needed to understand the potential off-target effects of 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine and to develop more selective compounds that can be used to study the serotonin system.
Synthesemethoden
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with 3,7-dimethyl-6-octen-1-ol in the presence of an acid catalyst. The resulting intermediate is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine. The purity of the final product can be improved through recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been used extensively in scientific research as a tool to study the serotonin system. It acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has also been used to study the effects of serotonin on the cardiovascular system, as well as its role in pain perception and thermoregulation.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-(3,7-dimethyloct-6-enyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2/c1-17(2)6-4-7-18(3)10-11-22-12-14-23(15-13-22)20-9-5-8-19(21)16-20/h5-6,8-9,16,18H,4,7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJREHKHXDHXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)

![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)

![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)


![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)
![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)